Cas no 1955539-82-8 ((2R,5S)-5-(1H-imidazol-1-yl)methyloxolane-2-carboxylic acid)

(2R,5S)-5-(1H-imidazol-1-yl)methyloxolane-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- INDEX NAME NOT YET ASSIGNED
- (2R,5S)-5-(1H-imidazol-1-yl)methyloxolane-2-carboxylic acid
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- インチ: 1S/C9H12N2O3/c12-9(13)8-2-1-7(14-8)5-11-4-3-10-6-11/h3-4,6-8H,1-2,5H2,(H,12,13)/t7-,8+/m1/s1
- InChIKey: OWYYMPXFSBJXHQ-SFYZADRCSA-N
- ほほえんだ: C(N1C=NC=C1)[C@H]1CC[C@@H](C(=O)O)O1
じっけんとくせい
- 密度みつど: 1.43±0.1 g/cm3(Predicted)
- ふってん: 460.5±30.0 °C(Predicted)
- 酸性度係数(pKa): 3.48±0.40(Predicted)
(2R,5S)-5-(1H-imidazol-1-yl)methyloxolane-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-257830-1.0g |
(2R,5S)-5-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid |
1955539-82-8 | 1.0g |
$0.0 | 2023-03-01 | ||
Enamine | EN300-257830-1g |
(2R,5S)-5-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid |
1955539-82-8 | 1g |
$0.0 | 2023-09-14 |
(2R,5S)-5-(1H-imidazol-1-yl)methyloxolane-2-carboxylic acid 関連文献
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(2R,5S)-5-(1H-imidazol-1-yl)methyloxolane-2-carboxylic acidに関する追加情報
Exploring the Unique Properties and Applications of (2R,5S)-5-(1H-imidazol-1-yl)methyloxolane-2-carboxylic acid (CAS No. 1955539-82-8)
In the rapidly evolving field of medicinal chemistry and drug discovery, (2R,5S)-5-(1H-imidazol-1-yl)methyloxolane-2-carboxylic acid (CAS No. 1955539-82-8) has emerged as a compound of significant interest. This chiral molecule, featuring both an imidazole ring and a carboxylic acid functional group, presents unique structural characteristics that make it valuable for pharmaceutical research and development. The compound's oxolane (tetrahydrofuran) backbone combined with its stereospecific configuration at the 2 and 5 positions contributes to its potential biological activity and specificity in molecular interactions.
The growing demand for chiral building blocks in drug synthesis has put compounds like (2R,5S)-5-(1H-imidazol-1-yl)methyloxolane-2-carboxylic acid in the spotlight. Researchers are particularly interested in how its imidazole moiety can participate in hydrogen bonding and coordination chemistry, which are crucial for developing enzyme inhibitors and receptor modulators. Recent studies in bioisosteric replacement strategies have highlighted the importance of such heterocyclic compounds in improving drug-like properties while maintaining therapeutic efficacy.
From a synthetic chemistry perspective, the oxolane-2-carboxylic acid structure offers multiple sites for chemical modification, making it a versatile intermediate. The presence of both hydrogen bond donor (carboxylic acid) and hydrogen bond acceptor (imidazole nitrogen) groups in the same molecule creates opportunities for designing compounds with enhanced binding affinity. This dual functionality is particularly relevant in current research on small molecule therapeutics targeting protein-protein interactions, a hot topic in modern drug discovery.
The pharmaceutical industry's shift toward targeted therapies and precision medicine has increased the importance of stereochemically pure compounds like (2R,5S)-5-(1H-imidazol-1-yl)methyloxolane-2-carboxylic acid. Its potential applications extend to areas such as enzyme inhibition, where the imidazole ring can coordinate with metal ions in active sites, and prodrug development, where the carboxylic acid group can be esterified for improved bioavailability. These characteristics align well with current trends in developing safer and more effective medications with reduced side effects.
In the context of green chemistry initiatives, researchers are exploring sustainable synthetic routes to access this valuable building block. The compound's structural features make it amenable to biocatalytic approaches and asymmetric synthesis, addressing the growing demand for environmentally friendly production methods in the fine chemicals industry. This aspect is particularly relevant as pharmaceutical companies face increasing pressure to reduce their environmental footprint while maintaining high purity standards.
The analytical characterization of (2R,5S)-5-(1H-imidazol-1-yl)methyloxolane-2-carboxylic acid presents interesting challenges and opportunities. Advanced techniques such as chiral HPLC and X-ray crystallography are essential for confirming its stereochemical purity and understanding its three-dimensional conformation. These analytical methods are crucial for quality control in pharmaceutical applications, where even minor enantiomeric impurities can significantly affect biological activity and safety profiles.
Looking toward future applications, the unique properties of (2R,5S)-5-(1H-imidazol-1-yl)methyloxolane-2-carboxylic acid may find use beyond traditional small molecule drugs. Its structural motifs are being investigated for potential roles in metal-organic frameworks (MOFs) for drug delivery systems and in the development of functional materials with specific molecular recognition properties. These cutting-edge applications demonstrate how fundamental chemical building blocks can contribute to advancements in multiple scientific disciplines.
As research continues to uncover new applications for imidazole-containing compounds, the importance of well-characterized intermediates like (2R,5S)-5-(1H-imidazol-1-yl)methyloxolane-2-carboxylic acid will only grow. The compound's combination of hydrogen bonding capability, chirality, and chemical versatility positions it as a valuable tool for medicinal chemists working on next-generation therapeutics. With ongoing developments in computer-aided drug design and structure-activity relationship studies, such carefully designed molecular scaffolds will play an increasingly important role in addressing unmet medical needs.
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